Phosphonoacetic acid

Catalog No.
S559735
CAS No.
4408-78-0
M.F
C2H5O5P
M. Wt
140.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonoacetic acid

CAS Number

4408-78-0

Product Name

Phosphonoacetic acid

IUPAC Name

2-phosphonoacetic acid

Molecular Formula

C2H5O5P

Molecular Weight

140.03 g/mol

InChI

InChI=1S/C2H5O5P/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H2,5,6,7)

InChI Key

XUYJLQHKOGNDPB-UHFFFAOYSA-N

SMILES

C(C(=O)O)P(=O)(O)O

Solubility

392 mg/mL at 0 °C

Canonical SMILES

C(C(=O)O)P(=O)(O)O

Description

Phosphonoacetic acid is a member of the class of phosphonic acids that is phosphonic acid in which the hydrogen attached to the phosphorous is replaced by a carboxymethyl group. It has a role as an antiviral agent and an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor. It is a monocarboxylic acid and a member of phosphonic acids. It is functionally related to a phosphonic acid and an acetic acid. It is a conjugate acid of a hydrogen phosphonatoacetate(2-).
Phosphonoacetate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Fosfonet Sodium is a sodium salt formulation of phosphonoacetic acid with activity against herpes simplex viruses and other members of the herpes virus family. Fosfonet inhibits viral DNA polymerase and inhibits the synthesis of viral DNA.
Phosphonoacetic Acid is an antiviral agent with activity against herpes simplex viruses and other members of the herpes virus family. Phosphonoacetic acid inhibits viral DNA polymerase and inhibits the synthesis of viral DNA.
A simple organophosphorus compound that inhibits DNA polymerase, especially in viruses and is used as an antiviral agent.
  • Competing with cellular metabolites: PAA is structurally similar to certain cellular metabolites that viruses rely on for replication. By competing for these essential molecules, PAA can hinder the virus's ability to grow and spread. Source: [Effect of phosphonoacetic acid on experimental vaccinia infection: )]
  • Inhibiting viral enzymes: PAA has been shown to inhibit specific enzymes crucial for viral replication, such as DNA polymerase. This can directly block the virus's ability to copy its genetic material, preventing its spread. Source: [Conjugation of phosphonoacetic acid to nucleobase promotes a mechanism-based inhibition: )]

Research suggests that PAA may be effective against various viruses, including:

  • Vaccinia virus: Studies have demonstrated that PAA can inhibit vaccinia virus replication in cell cultures and in animal models. Source: [Effect of phosphonoacetic acid on experimental vaccinia infection: )]
  • Hepatitis B virus: PAA has shown promise in inhibiting the replication of the hepatitis B virus in cell culture experiments. Source: [Antiviral activity of phosphonoacetic acid against hepatitis B virus in vitro: )]
  • HIV: Although PAA has limited direct antiviral activity against HIV, it has been explored as a potential component of combination therapies. Source: [Phosphonoacetic acid and its derivatives as potential anti-HIV agents: )]

Other Research Applications

Beyond its potential antiviral properties, phosphonoacetic acid is being explored in other scientific research areas:

  • Enzyme inhibitor: PAA can act as a competitive inhibitor for various enzymes, making it a valuable tool for studying enzyme function and mechanisms. Source: [Synthesis and applications of phosphonoacetic derivatives: )]
  • Biosynthesis studies: PAA is a natural product found in some bacteria and plants. Studying its biosynthesis pathways can provide insights into the metabolic processes of these organisms. Source: [Discovery of a Phosphonoacetic Acid Derived Natural Product by Pathway Refactoring: )]

Phosphonoacetic acid is an organophosphorus compound characterized by its molecular formula C2H5O5PC_2H_5O_5P. It is classified as a monocarboxylic acid and a member of the phosphonic acids family. This compound features a phosphonic acid group attached to an acetic acid moiety, making it notable for its role in various biochemical processes. Phosphonoacetic acid is primarily recognized for its antiviral properties, particularly as an inhibitor of viral DNA polymerases, which are crucial for viral replication .

PAA's antiviral activity is attributed to its ability to inhibit viral DNA polymerase, an enzyme essential for viral replication []. PAA competes with the natural substrate of the enzyme, hindering viral DNA synthesis [].

Typical of phosphonic acids. Notably:

  • Hydrolysis: It can be hydrolyzed under acidic or basic conditions, yielding acetic acid and phosphonic acid derivatives.
  • Condensation: In the presence of alcohols, it can form esters, which have applications in organic synthesis.
  • Reactions with Amines: Phosphonoacetic acid can react with amines to form phosphonamide derivatives, expanding its utility in pharmaceutical chemistry .

Additionally, at low pH, reactions can yield products such as methylphosphorocyanidate and methyl phosphate .

Phosphonoacetic acid exhibits significant biological activity as an antiviral agent. Its primary mechanism involves the inhibition of DNA polymerases, particularly those from herpesviruses. By interfering with the replication process of viral DNA, it effectively limits viral proliferation. This compound has been studied for its potential therapeutic applications against various viral infections, including herpes simplex virus and cytomegalovirus .

Moreover, it has been shown to inhibit other enzymes like alanine racemase and glutamine synthase, which are essential for bacterial cell wall synthesis and nitrogen metabolism, respectively .

Phosphonoacetic acid can be synthesized through several methods:

  • Direct Phosphorylation: The reaction of acetic acid with phosphorus trichloride followed by hydrolysis yields phosphonoacetic acid.
  • Microwave-Assisted Synthesis: Recent studies have indicated that microwave irradiation can facilitate the synthesis of phosphonoacetic acid derivatives from amines and glyoxylic acid in the presence of phosphorous acid .
  • Biological Synthesis: Certain microbial pathways have been identified that naturally produce phosphonates, including phosphonoacetic acid, through enzymatic processes involving phosphoenolpyruvate .

Phosphonoacetic acid is primarily used in:

  • Antiviral Therapy: It is utilized as a therapeutic agent against viral infections due to its ability to inhibit viral DNA polymerases.
  • Research: In biochemical research, it serves as a tool to study enzyme mechanisms and metabolic pathways involving phosphonates.
  • Agriculture: Its derivatives are explored for potential use in pest control due to their biological activity against certain pathogens .

Studies have demonstrated that phosphonoacetic acid interacts with various biological targets:

  • Enzymatic Inhibition: It inhibits DNA polymerases from viruses like herpes simplex virus and cytomegalovirus, showcasing its potential as an antiviral drug .
  • Bacterial Enzymes: The compound also affects bacterial enzymes such as alanine racemase and glutamine synthase, indicating broader antimicrobial potential .
  • Cellular Uptake Mechanisms: The uptake of phosphonic acids into cells often occurs via peptide transporters, suggesting that its bioactive forms may exert effects on essential cellular processes once inside the cell .

Several compounds share structural or functional similarities with phosphonoacetic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Aminomethylphosphonic AcidAmino-substituted phosphonicInhibits specific enzymes involved in amino acid metabolism.
PhosphinothricinPhosphonic AcidActs as a herbicide by inhibiting glutamine synthase.
2-Aminoethylphosphonic AcidAmino-substituted phosphonicFunctions as a neurotransmitter precursor.
Methylphosphonic AcidMethylated phosphonicUsed in chemical warfare agent degradation studies.

Phosphonoacetic acid is unique due to its specific antiviral activity and its role in inhibiting viral DNA replication mechanisms, distinguishing it from other similar compounds that may target different biological pathways or serve alternative functions .

Phosphonoacetic acid, with the molecular formula C₂H₅O₅P and Chemical Abstracts Service number 4408-78-0, represents a simple organophosphorus compound characterized by the presence of both carboxyl and phosphonic acid functional groups [1] [2]. The compound exhibits a molecular weight of 140.0319 daltons, with a monoisotopic mass of 139.987459782 daltons [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-phosphonoacetic acid [3].

The crystallographic structure of phosphonoacetic acid has been extensively characterized through X-ray diffraction studies [5] [6]. The compound crystallizes in the orthorhombic crystal system, specifically in the space group P 21 21 21 (space group number 19) [6]. The unit cell parameters have been precisely determined, with lattice constants of a = 6.09 ± 0.004 Å, b = 7.66 ± 0.004 Å, and c = 10.356 ± 0.007 Å [6]. All unit cell angles (α, β, γ) measure 90°, consistent with the orthorhombic symmetry [6]. The unit cell volume is calculated to be 483.1 ± 0.5 ų [6].

The crystal structure determination was performed at 298 ± 1 K using molybdenum Kα radiation (wavelength 0.71073 Å) [6]. The refinement quality is indicated by crystallographic R-factors, with R = 0.0252 for significantly intense reflections and weighted R-factor = 0.068 [6]. The goodness-of-fit parameter for all reflections is 1.127 [6].

Crystallographic ParameterValue
Crystal SystemOrthorhombic
Space GroupP 21 21 21
Unit Cell a6.09 ± 0.004 Å
Unit Cell b7.66 ± 0.004 Å
Unit Cell c10.356 ± 0.007 Å
Unit Cell Volume483.1 ± 0.5 ų
Temperature298 ± 1 K
R-factor0.0252

Structural analysis reveals important conformational characteristics of the phosphonoacetic acid molecule [5]. One of the phosphonate oxygen atoms is positioned nearly antiperiplanar to the carboxylic carbon atom [5]. Additionally, there exists a pronounced tendency for the plane containing the carboxyl group to orient almost perpendicularly to the plane defined by the methylene carbon atom, phosphorus, and the specific phosphonate oxygen atom [5]. In the free acid form, the dihedral angle between these planes measures 50.6° [5].

Thermal Properties: Melting Point, Boiling Point, and Decomposition

The thermal behavior of phosphonoacetic acid has been characterized through differential scanning calorimetry and thermogravimetric analysis [9] [10] [11]. The melting point of phosphonoacetic acid falls within the range of 142-146°C, with most reliable sources reporting values between 143-146°C [9] [11] [14]. This relatively high melting point reflects the strong intermolecular hydrogen bonding network formed by the dual acidic functionalities present in the molecule [9].

The boiling point of phosphonoacetic acid has been determined through predictive modeling to be 490.2 ± 47.0°C [9] [19]. However, experimental observations indicate that the compound undergoes thermal decomposition before reaching its theoretical boiling point [12]. This decomposition behavior is characteristic of compounds containing both carboxylic acid and phosphonic acid functional groups, which are prone to dehydration and condensation reactions at elevated temperatures [11].

The density of phosphonoacetic acid has been calculated using predictive methods to be 1.858 ± 0.06 g/cm³ [9] [19]. The refractive index is estimated at 1.5180 [9]. These physical constants are consistent with the polar nature of the molecule and its capacity for extensive hydrogen bonding [9].

Thermal PropertyValueMethod
Melting Point142-146°CExperimental
Boiling Point490.2 ± 47.0°CPredicted
DecompositionBefore boilingExperimental
Density1.858 ± 0.06 g/cm³Predicted
Refractive Index1.5180Estimated

Storage conditions for phosphonoacetic acid require careful temperature control [14] [19]. The compound should be stored at temperatures between 2-8°C in sealed containers to prevent moisture absorption, as the material exhibits hygroscopic properties [9] [19]. The compound is sensitive to air and should be stored under inert gas atmosphere when possible [14].

Solubility Profile in Aqueous and Organic Solvents

Phosphonoacetic acid demonstrates exceptional water solubility due to its polar functional groups and ability to form hydrogen bonds with water molecules [17] [18] [19]. Quantitative solubility measurements have established multiple values depending on experimental conditions. At 0°C, the compound exhibits a solubility of 392,000 mg/L in water [3]. Under standard laboratory conditions, phosphonoacetic acid dissolves readily in water at concentrations up to 100 mg/mL, producing clear to very slightly hazy, colorless solutions [18] [19].

More concentrated solutions can be prepared, with solubility reaching 260 mg/mL (equivalent to 1856.74 mM) under optimized conditions [21]. This exceptionally high aqueous solubility is attributed to the ionizable nature of both the carboxyl and phosphonic acid groups, which readily dissociate in aqueous solution [17] [20].

The solubility characteristics are significantly influenced by solution pH [17]. Due to the presence of multiple ionizable protons, the compound exhibits different solubility profiles across the pH spectrum [17]. In acidic conditions, the non-ionized form predominates, while in neutral to basic conditions, various ionic species contribute to enhanced solubility [17].

SolventSolubilityConditions
Water (0°C)392,000 mg/LLow temperature
Water (ambient)100 mg/mLStandard conditions
Water (optimized)260 mg/mLSpecific conditions
MethanolSolublePolar organic
EthanolSolublePolar organic

Regarding organic solvents, phosphonoacetic acid shows solubility in polar protic solvents such as methanol and ethanol [17] [20]. This solubility pattern is consistent with the polar nature of the molecule and its ability to participate in hydrogen bonding with these solvents [17]. The compound is also slightly soluble in dimethyl sulfoxide, as evidenced by its use in nuclear magnetic resonance spectroscopy studies [21].

The partition coefficient (log P) values have been calculated using different methodologies, yielding values of -2.6 and -1.6, indicating strong preference for the aqueous phase over lipophilic environments [3]. This hydrophilic character is consistent with the high water solubility and limited solubility in non-polar organic solvents [3].

Acid-Base Behavior and pKa Values

Phosphonoacetic acid functions as a triprotic acid, possessing three ionizable hydrogen atoms corresponding to the carboxylic acid proton and two phosphonic acid protons [26] [28]. The acid dissociation behavior has been characterized through potentiometric titration and computational chemistry methods, revealing distinct pKa values for each ionization step [26] [28].

Experimental determination of the acid dissociation constants has yielded pKa values of 2.6, 5.0, and 8.2 [26]. These values reflect the different acidic strengths of the individual protons within the molecule [26]. The first dissociation (pKa₁ = 2.6) corresponds to the most acidic proton, likely associated with the carboxylic acid group [26]. The second dissociation (pKa₂ = 5.0) represents an intermediate acidity, while the third dissociation (pKa₃ = 8.2) corresponds to the least acidic proton [26].

Computational predictions using different algorithms have provided additional pKa estimates [3] [9]. Chemaxon software predicts a strongest acidic pKa of 1.64 [3], while other predictive methods suggest values of 1.74 ± 0.10 [9] [19]. These computational values generally agree with the experimental determinations, particularly for the most acidic proton [3] [9].

Dissociation SteppKa ValueMethodAssignment
First2.6ExperimentalCarboxylic acid
Second5.0ExperimentalPhosphonic acid
Third8.2ExperimentalPhosphonic acid
Predicted1.64ComputationalStrongest acid
Predicted1.74 ± 0.10ComputationalPrimary dissociation

The physiological charge of phosphonoacetic acid at physiological pH (approximately 7.4) is calculated to be -2, indicating that the molecule exists predominantly as a dianion under biological conditions [3]. This ionic character significantly influences the compound's biological activity and cellular uptake mechanisms [3].

Comparative analysis with related phosphonic acids reveals important structure-activity relationships [28]. The diester salt of phosphonoacetic acid exhibits a pKa of approximately 5.0, while the diester salt of phosphoric acid has a pKa of approximately 2.0 [28]. This difference of approximately 3 pKa units demonstrates the influence of the methylene bridge on the acidity of the phosphonic acid group [28].

Spectroscopic Identification

Infrared Spectral Signatures

Infrared spectroscopy provides definitive identification of phosphonoacetic acid through characteristic vibrational modes associated with its functional groups [8] [24]. The infrared spectrum has been documented in the National Institute of Standards and Technology Chemistry WebBook, with data originally collected by the Coblentz Society using a Perkin-Elmer instrument [8] [24].

The infrared spectrum was recorded using the potassium bromide pellet technique, with the sample prepared as 0.6 mg of phosphonoacetic acid dispersed in 650 mg of potassium bromide [8] [24]. This solid-state measurement technique provides optimal conditions for observing the fundamental vibrational modes of the crystalline compound [8] [24].

Key infrared absorption bands characteristic of phosphonoacetic acid include vibrations associated with the carboxylic acid C=O stretch, the phosphonic acid P=O stretch, and various P-O and C-O stretching modes [8]. The hydroxyl groups from both functional moieties contribute to broad O-H stretching absorptions in the 2500-3500 cm⁻¹ region [8]. The presence of both carboxylic and phosphonic acid functionalities creates a complex fingerprint region that serves for definitive compound identification [8].

The infrared spectral data represents measurements performed on July 1, 1957, at Southern Research Institute, and remains a valuable reference for compound identification [8] [24]. The spectrum provides essential information for quality control and structural confirmation of phosphonoacetic acid samples [8].

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy has been extensively employed for structural characterization and quantitative analysis of phosphonoacetic acid [33] [34] [42]. Both ¹H and ¹³C nuclear magnetic resonance techniques provide detailed information about the molecular structure and electronic environment of individual atoms [33] [42].

¹H nuclear magnetic resonance analysis of phosphonoacetic acid reveals characteristic chemical shifts for the methylene protons [33] [42]. In deuterium oxide solution (100 mM concentration) with 4,4-dimethyl-4-silapentane-1-sulfonic acid as internal reference, the methylene protons appear at 2.622 ppm and 2.664 ppm [42]. These signals appear exclusively in the high-field region around 2.7 ppm, providing a distinctive spectroscopic signature [33].

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information [42]. Under identical experimental conditions (100 mM in deuterium oxide, 298 K, pH 7.4), the carbon atoms exhibit chemical shifts at 42.633 ppm for the methylene carbon (C1) and 179.602 ppm for the carboxyl carbon (C2) [42]. The downfield chemical shift of the carboxyl carbon is characteristic of carbonyl carbons in carboxylic acids [42].

NucleusPositionChemical Shift (ppm)Multiplicity
¹HMethylene H92.622Complex
¹HMethylene H102.664Complex
¹³CMethylene C142.633Singlet
¹³CCarboxyl C2179.602Singlet

³¹P nuclear magnetic resonance spectroscopy provides direct observation of the phosphorus nucleus [33] [34]. The phosphorus chemical shift varies depending on solution conditions and pH, with reported values of 15 ppm in deuterium oxide [33], 19.3 ppm under specific conditions [34], and 14.3 ppm in alternative experimental setups [34]. This variability reflects the sensitivity of phosphorus chemical shifts to ionization state and solution environment [33] [34].

Two-dimensional nuclear magnetic resonance experiments have been employed for complete structural assignment [42]. Heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments confirm the connectivity between carbon and hydrogen atoms within the molecule [42]. Total correlation spectroscopy and correlation spectroscopy experiments provide information about through-bond connectivity patterns [42].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [15] [36] [37]. The molecular ion peak appears at m/z 140.03, corresponding to the protonated molecular ion [M+H]⁺ [39]. The monoisotopic mass is precisely determined as 139.987459782 daltons [2] [4].

Gas chromatography-mass spectrometry analysis reveals distinctive fragmentation patterns [15]. Major fragment ions include m/z 251.0 (base peak, relative intensity 1), m/z 133.0 (relative intensity 0.78), m/z 341.0 (relative intensity 0.72), m/z 135.0 (relative intensity 0.55), and m/z 211.0 (relative intensity 0.55) [15]. These fragmentation patterns result from characteristic bond cleavages adjacent to the phosphorus and carbonyl centers [15].

Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation [15]. Key fragment ions in tandem mass spectrometry include m/z 78.9588 (100% relative intensity), m/z 94.99014 (80.20% relative intensity), m/z 138.97959 (16.60% relative intensity), and m/z 76.97951 (5.70% relative intensity) [15]. These fragments arise from systematic loss of functional groups and rearrangement processes characteristic of phosphonic acid compounds [15].

Ionization MethodMajor Fragments (m/z)Relative Intensity
Gas Chromatography-Mass Spectrometry251.0, 133.0, 341.0, 135.0, 211.01.0, 0.78, 0.72, 0.55, 0.55
Tandem Mass Spectrometry78.96, 94.99, 138.98, 76.98100%, 80.2%, 16.6%, 5.7%
Liquid Chromatography-Mass Spectrometry123.2, 124.1, 141.0, 104.9, 72.9999, 316, 75, 17, 14

Liquid chromatography-mass spectrometry provides complementary fragmentation information under different ionization conditions [15]. Principal fragment ions include m/z 123.2 (relative intensity 999), m/z 124.1 (relative intensity 316), m/z 141.0 (relative intensity 75), m/z 104.9 (relative intensity 17), and m/z 72.9 (relative intensity 14) [15]. The variation in fragmentation patterns between different mass spectrometric techniques reflects the influence of ionization energy and collision conditions on molecular dissociation pathways [15].

The traditional synthesis of phosphonoacetic acid from phosphorus precursors represents one of the earliest established methodologies for preparing this important organophosphorus compound. The classical approach primarily involves the reaction of triethyl phosphite with chloroacetic acid ethyl ester through the well-established Michaelis-Arbuzov reaction mechanism.

Historical Development and Classical Methods

The fundamental approach to phosphonoacetic acid synthesis was first described in the literature as early as 1960, where researchers employed potassium diphenylphosphide as a precursor. This method, while effective, involved the use of highly reactive alkali metal phosphides such as potassium diphenylphosphide (KP(C₆H₅)₂), which were reacted with haloacetates like ethyl chloroacetate. The formed dihydrocarbylphosphinoacetate ester was subsequently hydrolyzed using alcoholic sodium hydroxide solution followed by treatment with sulfuric acid to yield the free phosphonic acid.

The traditional synthesis pathway typically proceeds through several key steps. Initially, triethyl phosphite undergoes nucleophilic attack on chloroacetic acid ethyl ester under elevated temperatures ranging from 80 to 120°C under atmospheric pressure conditions. This reaction follows the classical Arbuzov mechanism, involving the formation of a phosphonium salt intermediate followed by subsequent rearrangement to yield the desired phosphonoacetate triethyl ester. The reaction typically requires 2 to 12 hours for completion and achieves yields in the range of 60-85%.

Mechanistic Considerations

The Michaelis-Arbuzov reaction mechanism underlying traditional phosphonoacetic acid synthesis involves a two-step process. The initial step consists of nucleophilic attack by the phosphorus atom of triethyl phosphite on the electrophilic carbon atom of the haloacetate, forming a phosphonium salt intermediate. This is followed by nucleophilic displacement of one of the ethyl groups by the halide anion, resulting in phosphorus-oxygen bond cleavage and formation of the desired phosphonate ester along with an alkyl halide byproduct.

The reaction conditions significantly influence both the reaction rate and product distribution. Higher temperatures generally favor product formation but may also lead to side reactions and decomposition products. The choice of haloacetate substrate also affects reactivity, with bromoacetates typically exhibiting higher reactivity than their chloro counterparts due to the superior leaving group ability of bromide.

Process Optimization and Yield Enhancement

Traditional synthesis methods have been refined over decades to optimize reaction conditions and improve product yields. The use of equimolar amounts of triethyl phosphite and chloroacetic acid ethyl ester under neat conditions at temperatures around 100-120°C has proven most effective. The volatile constituents are typically removed under vacuum during the reaction to drive the equilibrium toward product formation.

Temperature control represents a critical factor in optimizing traditional synthesis routes. While elevated temperatures accelerate the reaction rate, excessive heating can lead to thermal decomposition of both starting materials and products. Optimal temperature ranges of 80-120°C provide a balance between reasonable reaction rates and product stability.

Industrial Applications and Scalability

Traditional synthesis methods remain industrially relevant due to their well-established nature and scalability. The straightforward reaction setup and use of readily available starting materials make these approaches attractive for large-scale production. However, the energy requirements associated with prolonged high-temperature heating and the need for specialized handling of reactive phosphorus precursors present challenges for industrial implementation.

The development of continuous flow processes and improved reactor designs has helped address some of these limitations, enabling more efficient heat transfer and better control over reaction parameters. These improvements have maintained the relevance of traditional synthesis methods in modern phosphonoacetic acid production while addressing safety and efficiency concerns.

Modern Methods: Hydrothermal and Solvothermal Approaches

Modern synthetic methodologies for phosphonoacetic acid and its derivatives have evolved significantly to incorporate hydrothermal and solvothermal approaches, which offer distinct advantages over traditional thermal methods. These advanced techniques utilize elevated temperatures and pressures in aqueous or organic solvent systems to achieve enhanced reaction rates, improved selectivity, and the formation of crystalline products with well-defined structures.

Hydrothermal Synthesis Fundamentals

Hydrothermal synthesis represents a powerful methodology for preparing phosphonoacetate compounds under controlled high-temperature, high-pressure aqueous conditions. The technique typically involves heating reactant mixtures in sealed autoclaves at temperatures ranging from 120°C to 250°C under autogenous pressure for periods extending from several hours to multiple days. This approach has proven particularly effective for synthesizing metal phosphonoacetate coordination compounds and metal-organic frameworks incorporating phosphonoacetic acid ligands.

The hydrothermal method offers several distinct advantages over conventional thermal synthesis. The use of water as a solvent provides an environmentally benign reaction medium while the elevated pressure conditions enable reactions to proceed at lower temperatures than would be required under atmospheric pressure. Additionally, the slow crystallization process characteristic of hydrothermal conditions often yields products with superior crystallinity and defined morphologies.

Mechanistic Aspects of Hydrothermal Processes

The hydrothermal synthesis of phosphonoacetate compounds typically proceeds through dissolution of precursor materials followed by nucleation and crystal growth under controlled temperature and pressure conditions. The elevated temperature enhances molecular mobility and reaction kinetics, while the pressurized aqueous environment facilitates the formation of hydrogen-bonded networks that are crucial for crystal structure development.

Research has demonstrated that hydrothermal conditions promote the formation of extended hydrogen-bonding interactions between phosphonate groups and coordinated water molecules, which contribute to the structural stability of the resulting materials. The presence of uncoordinated acidic hydroxyl groups on phosphonate moieties and coordinated water molecules creates complicated hydrogen-bonded supramolecular structures that are key elements in many functional applications.

Solvothermal Synthesis Innovations

Solvothermal synthesis extends the concept of hydrothermal methods by utilizing organic solvents instead of or in combination with water. This approach enables access to reaction conditions and product structures that are not achievable through purely aqueous hydrothermal methods. Common solvents employed in solvothermal phosphonoacetate synthesis include dimethylformamide, methanol, ethanol, and various mixed solvent systems.

The choice of solvent significantly influences both the reaction pathway and the resulting product structure. Research has shown that the solvent's capacity to coordinate with metal centers directly impacts the dimensionality of the resulting metal-organic framework. For instance, water exhibits high affinity toward certain metal ions, whereas other solvent mixtures do not coordinate as strongly with metal centers, leading to different bonding patterns and framework topologies.

Advanced Hydrothermal Techniques

Recent developments in hydrothermal synthesis have introduced sophisticated variations that enhance control over product formation. Ionothermal synthesis, which employs ionic liquids as both solvent and template, has emerged as a particularly promising approach for preparing phosphonoacetate materials with unique structural features. This method combines the benefits of hydrothermal conditions with the unique properties of ionic liquids, including low vapor pressure, thermal stability, and tunable polarity.

Temperature-programmed hydrothermal synthesis represents another innovation where systematic variation of temperature during the reaction enables precise control over nucleation and growth processes. This approach has been successfully applied to synthesize phosphonoacetate metal-organic frameworks with controlled porosity and surface area.

Process Parameter Optimization

The optimization of hydrothermal and solvothermal synthesis conditions requires careful consideration of multiple interdependent parameters. Temperature represents the most critical variable, as it directly influences reaction kinetics, solubility, and crystal growth rates. Typically, temperatures in the range of 140-180°C provide optimal conditions for phosphonoacetate synthesis, though specific requirements vary depending on the target compound and precursor materials.

Reaction time constitutes another crucial parameter, with most hydrothermal syntheses requiring periods of 1-5 days for complete conversion and crystal maturation. Longer reaction times generally lead to improved crystallinity but may also result in phase transformations or decomposition of thermally sensitive components.

The molar ratio of reactants significantly impacts both yield and product selectivity. Research has demonstrated that systematic variation of metal-to-ligand ratios enables access to different structural topologies and dimensionalities. For example, adjusting the barium-to-phosphonate ratio in hydrothermal synthesis can direct the formation of either two-dimensional layered structures or three-dimensional framework architectures.

Environmental and Sustainability Considerations

Hydrothermal and solvothermal methods offer significant environmental advantages compared to traditional synthesis approaches. The use of water or benign organic solvents reduces the environmental impact associated with toxic reagents and harsh reaction conditions. Additionally, the sealed reaction environment minimizes solvent evaporation and reduces waste generation.

The ability to conduct reactions at relatively moderate temperatures (compared to traditional thermal methods) reduces energy consumption and associated carbon emissions. Furthermore, the crystalline products obtained through these methods often exhibit enhanced stability and can be recovered and purified more efficiently than amorphous materials produced by other routes.

Applications in Metal-Organic Framework Synthesis

Hydrothermal and solvothermal methods have proven particularly valuable for synthesizing metal-organic frameworks incorporating phosphonoacetic acid ligands. These techniques enable the formation of extended coordination networks with diverse structural topologies, ranging from one-dimensional chains to three-dimensional frameworks with permanent porosity.

The incorporation of phosphonoacetate ligands into MOF structures provides unique opportunities for developing materials with specialized properties, including proton conductivity, gas storage, and selective ion exchange. The bifunctional nature of phosphonoacetic acid, containing both phosphonate and carboxylate coordination sites, enables the formation of complex architectural motifs that are difficult to achieve with monofunctional ligands.

Functionalization Strategies for Phosphonoacetate Derivatives

The development of functionalized phosphonoacetate derivatives represents a critical aspect of expanding the utility and applicability of phosphonoacetic acid-based compounds. Various functionalization strategies have been developed to modify the basic phosphonoacetate structure, enabling the creation of derivatives with enhanced biological activity, improved material properties, and specialized coordination behavior.

Esterification and Prodrug Development

Esterification represents one of the most widely employed functionalization strategies for phosphonoacetate derivatives, particularly in the development of pharmaceutical compounds and prodrugs. The formation of ester derivatives serves multiple purposes, including enhancement of cellular uptake, modulation of biological stability, and improvement of pharmacokinetic properties. The most common approach involves the use of dicyclohexylcarbodiimide-mediated coupling reactions to attach various alcohol moieties to the carboxylate functionality of phosphonoacetic acid.

Research has demonstrated the successful synthesis of nucleoside phosphonoacetate conjugates through selective esterification reactions. These compounds exhibit enhanced cellular permeability compared to the parent phosphonic acid while maintaining biological activity after intracellular hydrolysis. The esterification process typically proceeds under mild conditions using coupling reagents such as dicyclohexylcarbodiimide in the presence of dimethylaminopyridine as a catalyst.

Advanced esterification strategies have incorporated chiral auxiliaries to control stereochemistry at the phosphorus center. The use of menthol and other chiral alcohols in phosphonoacetate esterification has enabled the preparation of stereogenic phosphorus compounds with high diastereoselectivity. These derivatives have found applications in asymmetric synthesis and as chiral ligands for transition metal catalysis.

Amidation and Peptide Conjugation

Amidation reactions provide another important pathway for phosphonoacetate functionalization, particularly in the development of phosphonopeptides and enzyme inhibitors. The conversion of phosphonoacetic acid to its corresponding amide derivatives typically involves activation of the carboxylate group followed by reaction with primary or secondary amines.

Solid-phase synthesis methods have been successfully adapted for the preparation of phosphonoacetate-containing peptides. These approaches utilize protected phosphonoacetate building blocks that can be incorporated into peptide sequences using standard coupling protocols. The resulting phosphonopeptides exhibit enhanced resistance to proteolytic degradation while maintaining recognition by target enzymes.

The development of phosphonoacetate amide derivatives has also focused on creating compounds with specific biological targets. Research has shown that certain phosphonoacetate amides function as effective inhibitors of alkaline phosphatase, making them valuable tools for biochemical research and potential therapeutic applications.

Nucleoside and Nucleotide Conjugates

The conjugation of phosphonoacetate moieties to nucleoside structures represents a specialized functionalization strategy that has yielded important antiviral and anticancer compounds. These conjugates typically involve attachment of the phosphonoacetate group to the 5'-position of nucleosides through phosphodiester or phosphonate linkages.

Phosphonoacetate oligonucleotides have emerged as particularly promising derivatives, offering enhanced nuclease resistance and improved cellular uptake compared to natural DNA and RNA. The synthesis of these compounds employs phosphoramidite chemistry adapted specifically for phosphonoacetate incorporation, enabling the preparation of mixed-sequence oligonucleotides with defined phosphonoacetate modifications.

Recent advances have led to the development of acyclic nucleoside phosphonates incorporating phosphonoacetate functionalities. These compounds combine the antiviral activity of nucleoside analogs with the enhanced stability provided by phosphonate linkages, resulting in potent therapeutic agents with improved pharmacological profiles.

Fluorination and Isotopic Labeling

Fluorination represents an important functionalization strategy for modifying the biological and physical properties of phosphonoacetate derivatives. The introduction of fluorine atoms into phosphonoacetate structures can significantly alter metabolic stability, binding affinity, and pharmacokinetic behavior. Synthetic approaches to fluorinated phosphonoacetates typically employ electrophilic fluorinating agents such as sodium hydride and fluorine-containing electrophiles.

Triethyl fluorophosphonoacetate and triethyl difluorophosphonoacetate have been successfully synthesized through direct fluorination of triethyl phosphonoacetate using sodium hydride and appropriate fluorinating reagents. These compounds serve as valuable intermediates for the preparation of fluorinated phosphonoacetate derivatives with enhanced biological activity.

Isotopic labeling strategies have also been developed for phosphonoacetate derivatives, particularly for applications in metabolic studies and mechanistic investigations. The incorporation of isotopic labels such as ³¹P, ¹³C, and ²H enables detailed study of phosphonoacetate metabolism and biological fate.

Polymer and Surface Modifications

The incorporation of phosphonoacetate functionalities into polymeric materials represents an important application area for functionalization strategies. These modifications typically involve the attachment of phosphonoacetate groups to polymer backbones or side chains, imparting specific properties such as metal-binding capacity, ion-exchange behavior, or surface adhesion.

Research has demonstrated the successful synthesis of phosphonoacetate-containing ion-exchange resins through radical polymerization processes. These materials exhibit high selectivity for specific metal ions and have found applications in separation science and environmental remediation. The functionalization process typically involves the incorporation of polymerizable phosphonoacetate monomers during the polymerization reaction.

Surface modification strategies have utilized phosphonoacetate derivatives as adhesion promoters and coupling agents. The bifunctional nature of phosphonoacetic acid, containing both phosphonate and carboxylate groups, enables strong adhesion to metal surfaces while providing reactive sites for further chemical modification.

Stereochemical Control and Asymmetric Synthesis

The development of stereochemically pure phosphonoacetate derivatives has received significant attention due to their potential applications in asymmetric catalysis and chiral recognition. Various strategies have been employed to achieve stereocontrol in phosphonoacetate synthesis, including kinetic resolution, asymmetric synthesis, and the use of chiral auxiliaries.

Enzyme-catalyzed kinetic resolution has proven particularly effective for obtaining enantiomerically pure phosphonoacetate derivatives. Research has demonstrated the use of pig liver esterase and other hydrolytic enzymes to achieve selective hydrolysis of racemic phosphonoacetate esters, yielding enantiopure products with high optical purity.

Asymmetric Horner-Wadsworth-Emmons reactions employing chiral phosphonoacetate reagents have been developed for the stereoselective synthesis of α,β-unsaturated esters. These reactions enable the formation of quaternary carbon centers with high stereoselectivity, providing access to complex molecular architectures that are difficult to prepare by other methods.

Coordination Chemistry Applications

The functionalization of phosphonoacetate derivatives for coordination chemistry applications has focused on creating ligands with enhanced metal-binding properties and specific coordination geometries. The modification of phosphonoacetic acid with additional coordination sites or structural features enables the preparation of sophisticated ligand systems for metal-organic framework synthesis and molecular recognition.

Tetratopic phosphonoacetate ligands have been developed through the incorporation of multiple phosphonoacetate groups into rigid aromatic frameworks. These ligands enable the formation of highly connected metal-organic frameworks with enhanced stability and unique topological features. The synthesis typically involves multi-step procedures incorporating phosphonoacetate groups through esterification or amidation reactions.

The development of mixed-functionality ligands combining phosphonoacetate groups with other coordination sites has enabled the synthesis of heterofunctional coordination compounds. These materials exhibit properties that are not achievable with single-functionality ligands, including enhanced proton conductivity and selective gas adsorption.

Synthesis of Metal-Organic Frameworks (MOFs) Incorporating Phosphonoacetic Acid

The incorporation of phosphonoacetic acid into metal-organic framework structures represents a rapidly developing area that leverages the unique coordination properties of this bifunctional ligand to create materials with exceptional stability, porosity, and functional properties. The dual coordination capability provided by both phosphonate and carboxylate groups enables the formation of highly connected framework structures with diverse topologies and enhanced chemical stability compared to conventional carboxylate-based MOFs.

Design Principles for Phosphonoacetate MOFs

The design of metal-organic frameworks incorporating phosphonoacetic acid requires careful consideration of the ligand's coordination behavior and the geometric preferences of target metal ions. Phosphonoacetic acid functions as a versatile bridging ligand that can adopt multiple coordination modes, ranging from simple monodentate binding through individual functional groups to complex bridging arrangements involving both phosphonate and carboxylate coordination sites.

The phosphonate group exhibits particularly rich coordination chemistry, with the ability to bind metal centers through various modes including monodentate, bidentate chelating, bidentate bridging, and higher-order bridging arrangements. This coordination flexibility, combined with the additional carboxylate functionality, enables the formation of highly connected secondary building units that serve as nodes in extended framework structures.

Research has demonstrated that the pH conditions during synthesis significantly influence the coordination mode and protonation state of phosphonoacetate ligands. At low pH, some carboxylate portions remain protonated, leading to different structural motifs compared to higher pH conditions where complete deprotonation occurs. This pH-dependent behavior provides a useful tool for controlling framework topology and properties.

Hydrothermal Assembly of Phosphonoacetate MOFs

Hydrothermal synthesis represents the predominant method for preparing phosphonoacetate-based metal-organic frameworks, offering precise control over crystallization conditions and enabling the formation of high-quality crystalline materials. The typical synthesis involves heating mixtures of metal salts, phosphonoacetic acid, and auxiliary ligands in aqueous solution at temperatures ranging from 120°C to 200°C for periods of 1-5 days.

The hydrothermal synthesis of uranyl phosphonoacetate frameworks exemplifies the power of this approach. Research has shown that reactions of alkali metal chlorides with phosphonoacetic acid and uranium trioxide at 180°C for 3-5 days result in the formation of diverse crystalline uranyl carboxyphosphonates with structures ranging from layered materials to three-dimensional frameworks. The specific framework topology depends on the choice of alkali metal cation and reaction pH.

Systematic studies have revealed that the metal-to-ligand ratio significantly influences the resulting framework structure. For example, reaction of barium salts with tetratopic phosphonate ligands at different molar ratios enables selective formation of either two-dimensional layered structures or three-dimensional framework architectures. This synthetic control provides access to materials with tailored properties and applications.

Solvothermal and Mixed-Solvent Approaches

Solvothermal synthesis using organic solvents or mixed aqueous-organic systems has emerged as an important complement to pure hydrothermal methods for phosphonoacetate MOF synthesis. The use of organic solvents enables access to different coordination environments and can stabilize framework structures that are not stable under purely aqueous conditions.

Research has demonstrated the successful synthesis of zinc phosphonoacetate frameworks using mixed solvothermal conditions involving dimethylformamide and methanol. These conditions enable the formation of three-dimensional frameworks with enhanced thermal stability and porosity compared to materials prepared under purely aqueous conditions. The organic solvent environment also facilitates the incorporation of auxiliary ligands that provide additional structural control.

Acetic acid-mediated solvothermal synthesis has proven particularly effective for preparing titanium-based phosphonoacetate frameworks. The use of acetic acid as both solvent and modulating agent enables controlled hydrolysis of titanium alkoxide precursors while promoting the formation of stable phosphonoacetate coordination bonds. This approach has yielded materials with exceptional hydrolytic stability and functional properties.

Mechanochemical Synthesis Innovations

Mechanochemical synthesis has emerged as an environmentally friendly alternative to traditional solvothermal methods for preparing phosphonoacetate-based MOFs. This approach involves grinding solid reactants in the presence of minimal amounts of liquid additives, enabling rapid synthesis under ambient conditions without the need for large volumes of solvents.

Research has demonstrated the gram-scale mechanochemical synthesis of phosphonate-based proton-conducting MOFs using water as a liquid-assisted grinding medium. The mechanochemical approach enables synthesis times of 30 minutes compared to days required for conventional hydrothermal methods. Additionally, the acetate ions generated during mechanochemical synthesis act as bases, deprotonating phosphonic acid ligands and driving the equilibrium toward product formation.

The mechanochemical synthesis process has been successfully scaled to multi-gram quantities while maintaining product quality and crystallinity. Analysis of products by powder X-ray diffraction confirms excellent agreement with simulated patterns, demonstrating the reproducibility and reliability of the mechanochemical approach.

Structural Diversity and Topological Control

The incorporation of phosphonoacetic acid into MOF structures enables access to remarkable structural diversity, with framework topologies ranging from simple one-dimensional chains to complex three-dimensional networks with novel connectivity patterns. The bifunctional nature of phosphonoacetic acid provides multiple coordination sites that can be utilized to create highly connected secondary building units.

One-dimensional tubular MOF structures represent a particularly unique architectural motif achieved with phosphonoacetate ligands. Research has reported the first one-dimensional tubular metal-organic framework incorporating tetrakis(p-phenylphosphonic acid) porphyrin ligands, demonstrating the ability of phosphonate coordination to stabilize unusual geometric arrangements. This structure exhibits both microporosity and semiconducting properties, highlighting the functional potential of phosphonoacetate-based frameworks.

Three-dimensional frameworks with diamond topology have been achieved through careful selection of metal nodes and phosphonoacetate ligands. These structures exhibit permanent porosity and enhanced thermal stability compared to conventional carboxylate-based MOFs. The strong carbon-phosphorus and phosphorus-oxygen bonds in phosphonoacetate ligands contribute to the exceptional stability of these materials.

Functional Properties and Applications

Phosphonoacetate-based MOFs exhibit a range of functional properties that make them attractive for various applications including gas storage, separation, catalysis, and sensing. The incorporation of uncoordinated acidic hydroxyl groups from phosphonate moieties creates sites for hydrogen bonding and proton conduction.

Proton conductivity represents one of the most promising applications for phosphonoacetate MOFs. Research has demonstrated that materials containing extended hydrogen-bonding networks between phosphonate groups and coordinated water molecules exhibit significant proton conductivity under high humidity conditions. Conductivity values of 4.9 × 10⁻⁵ S cm⁻¹ at 90°C and 98% relative humidity have been achieved with cobalt-based phosphonoacetate frameworks.

Carbon dioxide adsorption represents another important application area for phosphonoacetate MOFs. The presence of free hydroxyl groups on phosphonate ligands provides interaction sites for CO₂ molecules, leading to enhanced adsorption capacity and selectivity. Heat of adsorption values of 31 kJ/mol have been measured for zirconium phosphonoacetate materials, indicating strong CO₂ binding.

Advanced Synthesis Strategies

Recent developments in phosphonoacetate MOF synthesis have focused on sophisticated strategies for controlling framework properties and introducing specific functionalities. Post-synthetic modification approaches enable the introduction of functional groups after framework formation, providing access to materials that cannot be prepared by direct synthesis.

Ligand exchange strategies have been developed for introducing phosphonoacetate groups into pre-formed MOF structures. Research has demonstrated the successful post-synthetic incorporation of phosphonates into zirconium-based MOFs through ligand exchange reactions, enabling fine-tuning of framework properties. This approach provides greater synthetic flexibility compared to direct synthesis methods.

Template-directed synthesis using structure-directing agents has enabled access to phosphonoacetate MOFs with controlled pore sizes and surface areas. The use of organic templates during synthesis directs the formation of specific framework topologies while the template can be subsequently removed to generate permanent porosity. This approach has proven particularly effective for preparing materials with hierarchical pore structures.

Physical Description

White crystalline powder; Odorless and hygroscopic; [Alfa Aesar MSDS]
Solid

XLogP3

-2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

139.98746025 g/mol

Monoisotopic Mass

139.98746025 g/mol

Heavy Atom Count

8

Melting Point

143-146 °C
143 - 146 °C

UNII

N919E46723

Vapor Pressure

0.00000067 [mmHg]

Wikipedia

Phosphonoacetic acid
Fosfonet sodium

Dates

Last modified: 08-15-2023

DNA Analogues Modified at the Nonlinking Positions of Phosphorus

Pawan Kumar, Marvin H Caruthers
PMID: 32885957   DOI: 10.1021/acs.accounts.0c00078

Abstract

Chemically modified oligonucleotides are being developed as a new class of medicines for curing conditions that previously remained untreatable. Three primary classes of therapeutic oligonucleotides are single-stranded antisense oligonucleotides (ASOs), double stranded small interfering RNAs (siRNAs), and oligonucleotides that induce exon skipping. Recently, ASOs, siRNAs, and exon skipping oligonucleotides have been approved for patients with unmet medical needs, and many other candidates are being tested in late stage clinical trials. In coming years, therapeutic oligonucleotides may match the promise of small molecules and antibodies. Interestingly, in the 1980s when we developed chemical methods for synthesizing oligonucleotides, no one would have imagined that these highly charged macromolecules could become future medicines. Indeed, the anionic nature and poor metabolic stability of the natural phosphodiester backbone provided a major challenge for the use of oligonucleotides as therapeutic drugs. Thus, chemical modifications of oligonucleotides were essential in order to improve their pharmacokinetic properties. Keeping this view in mind, my laboratory has developed a series of novel oligonucleotides where one or both nonbridging oxygens in the phosphodiester backbone are replaced with an atom or molecule that introduces molecular properties that enhance biological activity. We followed two complementary approaches. One was the use of phosphoramidites that could act directly as synthons for the solid phase synthesis of oligonucleotide analogues. This approach sometimes was not feasible due to instability of various synthons toward the reagents used during synthesis of oligonucleotides. Therefore, using a complementary approach, we developed phosphoramidite synthons that can be incorporated into oligonucleotides with minimum changes in the solid phase DNA synthesis protocols but contain a handle for generating appropriate analogues postsynthetically.This Account summarizes our efforts toward preparing these types of analogues over the past three decades and discusses synthesis and properties of backbone modified oligonucleotides that originated from the Caruthers' laboratory. For example, by replacing one of the internucleotide oxygens with an acetate group, we obtained so-called phosphonoacetate oligonucleotides that were stable to nucleases and, when delivered as esters, entered into cells unaided. Alternatively oligonucleotides bearing borane phosphonate linkages were found to be RNase H active and compatible with the endogenous RNA induced silencing complex (RISC). Oligonucleotides containing an alkyne group directly linked to phosphorus in the backbone were prepared as well and used to attach molecules such as amino acids and peptides.


H

Marco Antonio Lacerda-Abreu, Thais Russo-Abrahão, Daniela Cosentino-Gomes, Michelle Tanny Cunha Nascimento, Luiz Fernando Carvalho-Kelly, Tainá Gomes, Mariana Figueiredo Rodrigues, Sandra König, Franklin David Rumjanek, Robson Q Monteiro, José Roberto Meyer-Fernandes
PMID: 31034992   DOI: 10.1016/j.bbadis.2019.04.015

Abstract

Tumor microenvironment has a high concentration of inorganic phosphate (Pi), which is actually a marker for tumor progression. Regarding Pi another class of transporter has been recently studied, an H
-dependent Pi transporter, that is stimulated at acidic pH in Caco2BBE human intestinal cells. In this study, we characterized the H
-dependent Pi transport in breast cancer cell (MDA-MB-231) and around the cancer tissue. MDA-MB-231 cell line presented higher levels of H
-dependent Pi transport as compared to other breast cell lines, such as MCF-10A, MCF-7 and T47-D. The Pi transport was linear as a function of time and exhibited a Michaelis-Menten kinetic of K
= 1.387 ± 0.1674 mM Pi and V
= 198.6 ± 10.23 Pi × h
× mg protein
hence reflecting a low affinity Pi transport. H
-dependent Pi uptake was higher at acidic pH. FCCP, Bafilomycin A1 and SCH28080, which deregulate the intracellular levels of protons, inhibited the H
-dependent Pi transport. No effect on pHi was observed in the absence of inorganic phosphate. PAA, an H
-dependent Pi transport inhibitor, reduced the Pi transport activity, cell proliferation, adhesion, and migration. Arsenate, a structural analog of Pi, inhibited the Pi transport. At high Pi conditions, the H
-dependent Pi transport was five-fold higher than the Na
-dependent Pi transport, thus reflecting a low affinity Pi transport. The occurrence of an H
-dependent Pi transporter in tumor cells may endow them with an alternative path for Pi uptake in situations in which Na
-dependent Pi transport is saturated within the tumor microenvironment, thus regulating the energetically expensive tumor processes.


Phosphorylation of Serine Induces Lysine p K

Lois R Manning, James M Manning
PMID: 30431267   DOI: 10.1021/acs.biochem.8b01040

Abstract

The mild acetylating agent, methyl acetyl phosphate, is used to estimate the p K
values of some of the amine groups in peptides with sequences corresponding to a segment of the N-terminal tail of histone H4. When Ser-1 is not phosphorylated, the Lys ε amines have p K
values in the range of 7.8-8.3, which are much lower than the currently assumed values. When Ser-1 is phosphorylated, the p K
values of these Lys amines are elevated to the range of 8.8-10.3, thus providing the rationale for reports that they are then better substrates for acetyltransferases. Thus, reversal of suppressed p K
values of Lys ε amines by Ser phosphorylation represents the basis for signaling in histone N-terminal tails to promote hyperacetylation, which is a hallmark of transcriptionally active euchromatin. In contrast, a state of hypoacetylation is present in the absence of phosphorylation as in transcriptionally inactive heterochromatin. A novel approach for estimating p K
values based on a linkage between the Henderson-Hasselbalch and Michaelis-Menten equations indicates that the p K
values of the Lys ε amines in H3 and H4 N-terminal tails have a highly variable charge gradient dependent on the location and proximity to the phosphorylation site.


Etching Efficacy of Self-Etching Functional Monomers

K Yoshihara, S Hayakawa, N Nagaoka, T Okihara, Y Yoshida, B Van Meerbeek
PMID: 29554434   DOI: 10.1177/0022034518763606

Abstract

Besides chemically interacting with hard tooth tissue, acidic functional monomers of self-etch adhesives should etch the prepared tooth surface to dissolve the smear layer and to provide surface micro-retention. Although the etching efficacy of functional monomers is commonly determined in terms of pH, the pH of adhesives cannot accurately be measured. Better is to measure the hydroxyapatite (HAp)-dissolving capacity, also considering that functional monomers may form monomer-Ca salts. Here, the etching efficacy of 6 functional monomers (GPDM, phenyl-P, MTEGP, 4-META, 6-MHP and 10-MDP) was investigated. Solutions containing 15 wt% monomer, 45 wt% ethanol, and 40 wt% water were prepared. Initially, we observed enamel surfaces exposed to monomer solution by scanning electron microscopy (SEM). X-ray diffraction (XRD) was employed to detect monomer-Ca salt formation. Phenyl-P exhibited a strong etching effect, while 10-MDP-treated enamel showed substance deposition, which was identified by XRD as 10-MDP-Ca salt. To confirm these SEM/XRD findings, we determined the etching efficacy of functional monomers by measuring both the concentration of Ca released from HAp using inductively coupled plasma-atomic emission spectroscopy (ICP-AES) and the amount of monomer-Ca salt formation using
P magic-angle spinning (MAS) nuclear magnetic resonance (NMR). ICP-AES revealed that the highest Ca concentration was produced by phenyl-P and the lowest Ca concentration, almost equally, by 4-META and 10-MDP. Only 10-MDP formed 10-MDP-Ca salts, indicating that 10-MDP released more Ca from HAp than was measured by ICP-AES. Part of the released Ca was consumed to form 10-MDP-Ca salts. It is concluded that the repeatedly reported higher bonding effectiveness of 10-MDP-based adhesives must not only be attributed to the more intense chemical bonding of 10-MDP but also to its higher etching potential, a combination the other functional monomers investigated lack.


Antipyrimidine effects of five different pyrimidine de novo synthesis inhibitors in three head and neck cancer cell lines

Godefridus J Peters
PMID: 29723133   DOI: 10.1080/15257770.2018.1460479

Abstract

The pyrimidine de novo nucleotide synthesis consists of 6 sequential steps. Various inhibitors against these enzymes have been developed and evaluated in the clinic for their potential anticancer activity: acivicin inhibits carbamoyl-phosphate-synthase-II, N-(phosphonacetyl)-L- aspartate (PALA) inhibits aspartate-transcarbamylase, Brequinar sodium and dichloroallyl-lawsone (DCL) inhibit dihydroorotate-dehydrogenase, and pyrazofurin (PF) inhibits orotate-phosphoribosyltransferase. We compared their growth inhibition against 3 cell lines from head-and-neck-cancer (HEP-2, UMSCC-14B and UMSCC-14C) and related the sensitivity to their effects on nucleotide pools. In all cell lines Brequinar and PF were the most active compounds with IC50 (50% growth inhibition) values between 0.06-0.37 µM, Acivicin was as potent (IC50s 0.26-1 µM), but DCL was 20-31-fold less active. PALA was most inactive (24-128 µM). At equitoxic concentrations, all pure antipyrimidine de novo inhibitors depleted UTP and CTP after 24 hr exposure, which was most pronounced for Brequinar (between 6-10% of UTP left, and 12-36% CTP), followed by DCL and PF, which were almost similar (6-16% UTP and 12-27% CTP), while PALA was the least active compound (10-70% UTP and 13-68% CTP). Acivicin is a multi-target inhibitor of more glutamine requiring enzymes (including GMP synthetase) and no decrease of UTP was found, but a pronounced decrease in GTP (31-72% left). In conclusion, these 5 inhibitors of the pyrimidine de novo nucleotide synthesis varied considerably in their efficacy and effect on pyrimidine nucleotide pools. Inhibitors of DHO-DH were most effective suggesting a primary role of this enzyme in controlling pyrimidine nucleotide pools.


Allostery and cooperativity in multimeric proteins: bond-to-bond propensities in ATCase

Maxwell Hodges, Mauricio Barahona, Sophia N Yaliraki
PMID: 30038211   DOI: 10.1038/s41598-018-27992-z

Abstract

Aspartate carbamoyltransferase (ATCase) is a large dodecameric enzyme with six active sites that exhibits allostery: its catalytic rate is modulated by the binding of various substrates at distal points from the active sites. A recently developed method, bond-to-bond propensity analysis, has proven capable of predicting allosteric sites in a wide range of proteins using an energy-weighted atomistic graph obtained from the protein structure and given knowledge only of the location of the active site. Bond-to-bond propensity establishes if energy fluctuations at given bonds have significant effects on any other bond in the protein, by considering their propagation through the protein graph. In this work, we use bond-to-bond propensity analysis to study different aspects of ATCase activity using three different protein structures and sources of fluctuations. First, we predict key residues and bonds involved in the transition between inactive (T) and active (R) states of ATCase by analysing allosteric substrate binding as a source of energy perturbations in the protein graph. Our computational results also indicate that the effect of multiple allosteric binding is non linear: a switching effect is observed after a particular number and arrangement of substrates is bound suggesting a form of long range communication between the distantly arranged allosteric sites. Second, cooperativity is explored by considering a bisubstrate analogue as the source of energy fluctuations at the active site, also leading to the identification of highly significant residues to the T ↔ R transition that enhance cooperativity across active sites. Finally, the inactive (T) structure is shown to exhibit a strong, non linear communication between the allosteric sites and the interface between catalytic subunits, rather than the active site. Bond-to-bond propensity thus offers an alternative route to explain allosteric and cooperative effects in terms of detailed atomistic changes to individual bonds within the protein, rather than through phenomenological, global thermodynamic arguments.


Mutant Cellular AP-1 Proteins Promote Expression of a Subset of Epstein-Barr Virus Late Genes in the Absence of Lytic Viral DNA Replication

Danielle E Lyons, Kuan-Ping Yu, Jason A Vander Heiden, Lee Heston, Dirk P Dittmer, Ayman El-Guindy, George Miller
PMID: 30021895   DOI: 10.1128/JVI.01062-18

Abstract

Epstein-Barr virus (EBV) ZEBRA protein activates the EBV lytic cycle. Cellular AP-1 proteins with alanine-to-serine [AP-1(A/S)] substitutions homologous to ZEBRA(S186) assume some functions of EBV ZEBRA. These AP-1(A/S) mutants bind methylated EBV DNA and activate expression of some EBV genes. Here, we compare expression of 67 viral genes induced by ZEBRA versus expression induced by AP-1(A/S) proteins. AP-1(A/S) activated 24 genes to high levels and 15 genes to intermediate levels; activation of 28 genes by AP-1(A/S) was severely impaired. We show that AP-1(A/S) proteins are defective at stimulating viral lytic DNA replication. The impairment of expression of many late genes compared to that of ZEBRA is likely due to the inability of AP-1(A/S) proteins to promote viral DNA replication. However, even in the absence of detectable viral DNA replication, AP-1(A/S) proteins stimulated expression of a subgroup of late genes that encode viral structural proteins and immune modulators. In response to ZEBRA, expression of this subgroup of late genes was inhibited by phosphonoacetic acid (PAA), which is a potent viral replication inhibitor. However, when the lytic cycle was activated by AP-1(A/S), PAA did not reduce expression of this subgroup of late genes. We also provide genetic evidence, using the BMRF1 knockout bacmid, that these genes are true late genes in response to ZEBRA. AP-1(A/S) binds to the promoter region of at least one of these late genes, BDLF3, encoding an immune modulator.
Mutant c-Jun and c-Fos proteins selectively activate expression of EBV lytic genes, including a subgroup of viral late genes, in the absence of viral DNA replication. These findings indicate that newly synthesized viral DNA is not invariably required for viral late gene expression. While viral DNA replication may be obligatory for late gene expression driven by viral transcription factors, it does not limit the ability of cellular transcription factors to activate expression of some viral late genes. Our results show that expression of all late genes may not be strictly dependent on viral lytic DNA replication. The c-Fos A151S mutation has been identified in a human cancer. c-Fos A151S in combination with wild-type c-Jun activates the EBV lytic cycle. Our data provide proof of principle that mutant cellular transcription factors could cause aberrant regulation of viral lytic cycle gene expression and play important roles in EBV-associated diseases.


Combined small molecule and loss-of-function screen uncovers estrogen receptor alpha and CAD as host factors for HDV infection and antiviral targets

Eloi R Verrier, Amélie Weiss, Charlotte Bach, Laura Heydmann, Vincent Turon-Lagot, Arnaud Kopp, Houssein El Saghire, Emilie Crouchet, Patrick Pessaux, Thomas Garcia, Patrick Pale, Mirjam B Zeisel, Camille Sureau, Catherine Schuster, Laurent Brino, Thomas F Baumert
PMID: 30833451   DOI: 10.1136/gutjnl-2018-317065

Abstract

Hepatitis D virus (HDV) is a circular RNA virus coinfecting hepatocytes with hepatitis B virus. Chronic hepatitis D results in severe liver disease and an increased risk of liver cancer. Efficient therapeutic approaches against HDV are absent.
Here, we combined an RNAi loss-of-function and small molecule screen to uncover host-dependency factors for HDV infection.
Functional screening unravelled the hypoxia-inducible factor (HIF)-signalling and insulin-resistance pathways, RNA polymerase II, glycosaminoglycan biosynthesis and the pyrimidine metabolism as virus-hepatocyte dependency networks. Validation studies in primary human hepatocytes identified the carbamoyl-phosphatesynthetase 2, aspartate transcarbamylase and dihydroorotase (CAD) enzyme and estrogen receptor alpha (encoded by
) as key host factors for HDV life cycle. Mechanistic studies revealed that the two host factors are required for viral replication. Inhibition studies using N-(phosphonoacetyl)-L-aspartic acid and fulvestrant, specific CAD and ESR1 inhibitors, respectively, uncovered their impact as antiviral targets.
The discovery of HDV host-dependency factors elucidates the pathogenesis of viral disease biology and opens therapeutic strategies for HDV cure.


Continuous DNA replication is required for late gene transcription and maintenance of replication compartments in gammaherpesviruses

Dajiang Li, Wenmin Fu, Sankar Swaminathan
PMID: 29813138   DOI: 10.1371/journal.ppat.1007070

Abstract

Late gene transcription in herpesviruses is dependent on viral DNA replication in cis but the mechanistic basis for this linkage remains unknown. DNA replication results in demethylated DNA, topological changes, removal of proteins and recruitment of proteins to promoters. One or more of these effects of DNA replication may facilitate late gene transcription. Using 5-azacytidine to promote demethylation of DNA, we demonstrate that late gene transcription cannot be rescued by DNA demethylation. Late gene transcription precedes significant increases in DNA copy number, indicating that increased template numbers also do not contribute to the linkage between replication and late gene transcription. By using serial, timed blockade of DNA replication and measurement of late gene mRNA accumulation, we demonstrate that late gene transcription requires ongoing DNA replication. Consistent with these findings, blocking DNA replication led to dissolution of DNA replication complexes which also contain RNA polymerase II and BGLF4, an EBV protein required for transcription of several late genes. These data indicate that ongoing DNA replication maintains integrity of a replication-transcription complex which is required for recruitment and retention of factors necessary for late gene transcription.


Pyrimidine synthesis inhibition enhances cutaneous defenses against antibiotic resistant bacteria through activation of NOD2 signaling

Samreen Jatana, Craig R Homer, Maria Madajka, András K Ponti, Amrita Kabi, Francis Papay, Christine McDonald
PMID: 29880914   DOI: 10.1038/s41598-018-27012-0

Abstract

Multidrug-resistant bacterial strains are a rapidly emerging healthcare threat; therefore it is critical to develop new therapies to combat these organisms. Prior antibacterial strategies directly target pathogen growth or viability. Host-directed strategies to increase antimicrobial defenses may be an effective alternative to antibiotics and reduce development of resistant strains. In this study, we demonstrated the efficacy of a pyrimidine synthesis inhibitor, N-phosphonacetyl-L-aspartate (PALA), to enhance clearance of methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii strains by primary human dermal fibroblasts in vitro. PALA did not have a direct bactericidal effect, but enhanced cellular secretion of the antimicrobial peptides human β-defensin 2 (HBD2) and HBD3 from fibroblasts. When tested in porcine and human skin explant models, a topical PALA formulation was efficacious to enhance MRSA, P. aeruginosa, and A. baumannii clearance. Topical PALA treatment of human skin explants also resulted in increased HBD2 and cathelicidin (LL-37) production. The antimicrobial actions of PALA required expression of nucleotide-binding, oligomerization domain 2 (NOD2), receptor-interacting serine/threonine-protein kinase 2 (RIP2), and carbamoyl phosphatase synthase II/aspartate transcarbamylase/dihydroorotase (CAD). Our results indicate that PALA may be a new option to combat multidrug-resistant bacterial infections of the skin through enhancement of an integral pathway of the cutaneous innate immune defense system.


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